

# NCTT-956: A Comprehensive Pharmacological Profile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This technical guide provides an in-depth overview of the pharmacological properties of **NCTT-956**, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SHP2 inhibition in oncology.

## **Core Executive Summary**

NCTT-956 is a novel small molecule that targets a previously unknown allosteric site on the SHP2 protein. By binding to this site, NCTT-956 stabilizes SHP2 in an inactive conformation, thereby inhibiting its catalytic activity. This mechanism of action leads to the downstream suppression of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is a critical driver of cell proliferation and survival in many cancers. Preclinical data demonstrate that NCTT-956 exhibits potent and selective inhibition of SHP2, leading to anti-proliferative effects in cancer cell lines driven by receptor tyrosine kinase (RTK) signaling and robust anti-tumor activity in in vivo xenograft models.

# **Quantitative Pharmacological Data**

The following tables summarize the key in vitro pharmacological data for **NCTT-956**.



| Target                           | Assay Format    | IC50 (nM) | Selectivity (fold vs.<br>SHP1) |
|----------------------------------|-----------------|-----------|--------------------------------|
| Human SHP2 (full-<br>length)     | Enzymatic Assay | 46        | >150                           |
| Human SHP2<br>(catalytic domain) | Enzymatic Assay | 43        | >160                           |
| Human SHP1                       | Enzymatic Assay | 6900      | 1                              |

Table 1: In Vitro Potency and Selectivity of **NCTT-956**. The half-maximal inhibitory concentration (IC50) was determined using enzymatic assays. Selectivity is expressed as the ratio of the IC50 for SHP1 to the IC50 for full-length SHP2.

| Cell Line | Cancer Type                              | Driving Mutation    | IC50 (nM) |
|-----------|------------------------------------------|---------------------|-----------|
| KYSE-520  | Esophageal<br>Squamous Cell<br>Carcinoma | FGFR1 Amplification | 90        |
| NCI-H1581 | Lung Adenocarcinoma                      | KRAS G12C           | 120       |
| Calu-3    | Lung Adenocarcinoma                      | KRAS G12C           | 150       |

Table 2: Anti-proliferative Activity of **NCTT-956** in RTK-Driven Cancer Cell Lines. The IC50 values represent the concentration of **NCTT-956** required to inhibit cell proliferation by 50% as determined by a 3-day MTS assay.

# **Mechanism of Action and Signaling Pathway**

**NCTT-956** functions as an allosteric inhibitor of SHP2. In its inactive state, the N-terminal SH2 domain of SHP2 blocks the active site of the protein tyrosine phosphatase (PTP) domain. Upon activation by binding to phosphotyrosine residues on upstream signaling partners, such as receptor tyrosine kinases (RTKs) or their associated docking proteins, this autoinhibition is relieved, allowing SHP2 to dephosphorylate its substrates. This dephosphorylation event is often a crucial step in the activation of the RAS-MAPK signaling cascade. **NCTT-956** binds to a pocket located at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the



autoinhibited conformation and preventing its activation. This leads to the suppression of downstream signaling and inhibition of cancer cell growth.



Click to download full resolution via product page

**Caption:** Simplified SHP2 signaling pathway in RTK-driven cancers.

# Experimental Protocols In Vitro Enzymatic Assay for SHP2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of **NCTT-956** against human full-length SHP2 and its catalytic domain.

#### Materials:

- Recombinant human full-length SHP2 and SHP2 catalytic domain (PTP domain).
- DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as a fluorogenic substrate.
- Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, and 0.01% Tween-20.



- NCTT-956 serially diluted in DMSO.
- 384-well black microplates.
- Fluorescence plate reader.

#### Procedure:

- Add 2.5 μL of serially diluted NCTT-956 or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 5  $\mu$ L of SHP2 enzyme solution (final concentration ~0.5 nM) to each well.
- Incubate the plate at room temperature for 30 minutes.
- Initiate the enzymatic reaction by adding 2.5  $\mu L$  of DiFMUP substrate (final concentration ~10  $\mu M$ ).
- Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) at time 0 and then kinetically every 5 minutes for 30-60 minutes.
- Calculate the rate of reaction for each concentration of NCTT-956.
- Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

### **Cell Proliferation Assay (MTS)**

Objective: To determine the anti-proliferative effect of **NCTT-956** on various cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., KYSE-520, NCI-H1581, Calu-3).
- Complete growth medium appropriate for each cell line.
- NCTT-956 serially diluted in DMSO.
- 96-well clear-bottom microplates.



- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
- · Absorbance plate reader.

#### Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100  $\mu$ L of complete growth medium.
- Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
- The next day, treat the cells with 100 µL of medium containing serial dilutions of NCTT-956
  (final DMSO concentration ≤ 0.1%). Include a vehicle control (DMSO) and a no-cell control
  (medium only).
- Incubate the plate for 72 hours.
- Add 20 μL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Subtract the background absorbance (no-cell control) and normalize the data to the vehicle control to calculate the percentage of cell viability.
- Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for the cell proliferation (MTS) assay.



## In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of **NCTT-956** in a mouse xenograft model.

#### Materials:

- Female athymic nude mice (6-8 weeks old).
- Cancer cell line known to be sensitive to **NCTT-956** in vitro (e.g., KYSE-520).
- · Matrigel.
- NCTT-956 formulated for oral administration.
- · Vehicle control for the formulation.
- Calipers for tumor measurement.

#### Procedure:

- Subcutaneously implant 5 x 10<sup>6</sup> KYSE-520 cells mixed with Matrigel into the flank of each mouse.
- Monitor tumor growth regularly. When tumors reach an average volume of 100-200 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Administer NCTT-956 orally once or twice daily at predetermined dose levels (e.g., 25, 50, 100 mg/kg). The control group receives the vehicle.
- Measure tumor volume with calipers two to three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).



• Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of **NCTT-956**.

### Conclusion

**NCTT-956** is a potent and selective allosteric inhibitor of SHP2 with a well-defined mechanism of action. The preclinical data strongly support its continued development as a potential therapeutic agent for cancers driven by aberrant RTK signaling. The provided experimental protocols offer a foundation for further investigation and characterization of this promising compound.

 To cite this document: BenchChem. [NCTT-956: A Comprehensive Pharmacological Profile for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3998082#nctt-956-pharmacological-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com